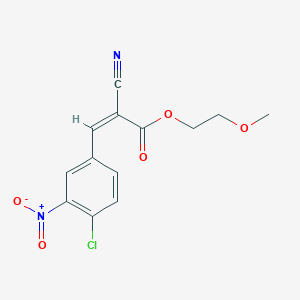![molecular formula C16H16FN3S B7645009 N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)
N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. It is a potent and selective inhibitor of the protein kinase, which is involved in the regulation of cell growth, differentiation, and survival. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves the inhibition of the protein kinase, which plays a critical role in the regulation of cell growth, differentiation, and survival. The compound binds to the active site of the enzyme and prevents its activation, thereby blocking the downstream signaling pathways that are responsible for the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective inhibitory activity against the protein kinase, which is involved in the regulation of cell growth, differentiation, and survival. The compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. It has also been shown to exhibit anti-inflammatory and immunomodulatory effects in various preclinical models of autoimmune disorders.
实验室实验的优点和局限性
N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has several advantages for lab experiments, including its high potency and selectivity against the protein kinase, its well-established synthesis method, and its extensive preclinical data demonstrating its therapeutic potential in various diseases. However, the compound also has some limitations, including its low solubility in aqueous solutions, its potential toxicity and side effects, and the need for further optimization and validation of its therapeutic efficacy and safety.
未来方向
There are several future directions for the research and development of N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, including:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of the compound.
2. Identification of the molecular targets and downstream signaling pathways affected by the compound, to better understand its mechanism of action and therapeutic potential.
3. Evaluation of the compound's efficacy and safety in preclinical and clinical studies, to validate its therapeutic potential in various diseases.
4. Development of novel formulations and delivery methods to improve the solubility, bioavailability, and pharmacokinetic properties of the compound.
5. Identification of potential biomarkers and patient populations that may benefit from the compound's therapeutic effects, to enable personalized medicine approaches.
6. Exploration of the compound's potential as a tool compound for basic research in cell signaling and drug discovery.
In conclusion, this compound is a potent and selective inhibitor of the protein kinase, with potential therapeutic applications in various diseases. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research and development have been discussed in this paper. Further research is needed to fully realize the therapeutic potential of this compound.
合成方法
The synthesis of N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-amine with 4-fluorophenylethylamine in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of intermediate steps, including nucleophilic substitution, elimination, and cyclization, to yield the desired product in high yield and purity.
科学研究应用
N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to exhibit potent and selective inhibitory activity against the protein kinase, which is involved in the regulation of cell growth, differentiation, and survival.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3S/c1-10-11(2)21-16-14(10)15(19-9-20-16)18-8-7-12-3-5-13(17)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKHDKTZHVKPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![N-[8-(prop-2-enylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644935.png)
![1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea](/img/structure/B7644949.png)
![(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7644962.png)
![1-Morpholin-4-yl-2-[5-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]thiophen-2-yl]ethanone](/img/structure/B7644971.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7644976.png)
![(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)
![N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7644987.png)

![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid](/img/structure/B7645000.png)
![3-(2-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide](/img/structure/B7645002.png)

![4-(methoxymethyl)-N-[3-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B7645023.png)
![(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl) N,N-diethylcarbamodithioate](/img/structure/B7645032.png)